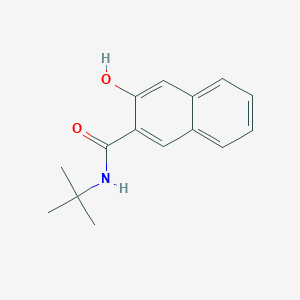
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxamide group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . Another method involves the oxidative amidation of alcohols or the amidation of aryl halides .
Industrial Production Methods
Industrial production of this compound typically involves the Ritter reaction, where tert-butanol or tert-butyl bromide reacts with nitriles in the presence of a catalyst such as Cu(OTf)2 . This method is efficient and can be conducted under solvent-free conditions at room temperature .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits photosynthetic electron transport in spinach chloroplasts, indicating its potential as a herbicide . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides: These compounds also exhibit antimicrobial activity but differ in their alkoxy substituents.
N-phenylpyrazine-2-carboxamides: These compounds have shown significant biological activities, including anti-mycobacterial and photosynthesis-inhibiting properties.
The uniqueness of this compound lies in its specific tert-butyl and hydroxyl substituents, which contribute to its distinct chemical and biological properties .
Properties
CAS No. |
90184-75-1 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
N-tert-butyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)16-14(18)12-8-10-6-4-5-7-11(10)9-13(12)17/h4-9,17H,1-3H3,(H,16,18) |
InChI Key |
AUPPDBVXSJNWED-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![9-Methyl-1,4,6,12-tetraoxa-9-aza-5-silaspiro[4.7]dodecane](/img/structure/B14370351.png)
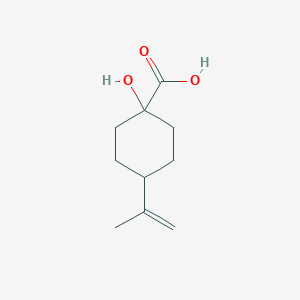
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
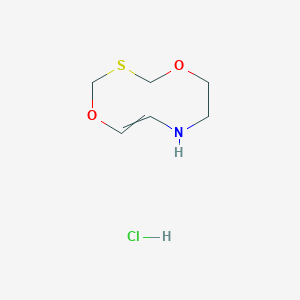
![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
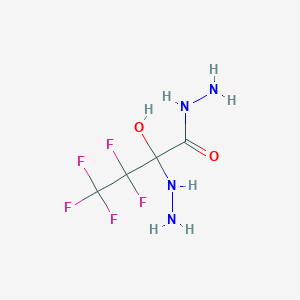
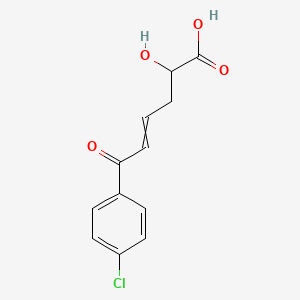
![3-Methoxydibenzo[b,e]oxepine-6,11-dione](/img/structure/B14370398.png)
![Bicyclo[2.2.2]oct-2-ene-1-carbonitrile](/img/structure/B14370402.png)

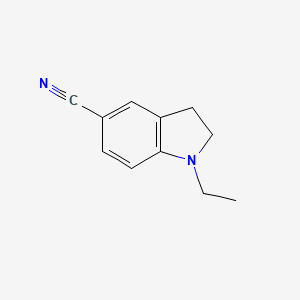
![Diphenyl[tris(trimethylsilyl)methyl]silanol](/img/structure/B14370420.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
